N~1~-(3-CHLOROPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE
Description
N~1~-(3-CHLOROPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE is a propanamide derivative featuring a 3-chlorophenyl group at the N1 position and a sulfanyl-linked 4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl moiety.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c1-8-6-12(19)18-14(16-8)21-9(2)13(20)17-11-5-3-4-10(15)7-11/h3-7,9H,1-2H3,(H,17,20)(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLXZRIHEIJSTEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Mercapto-4-methyl-6-oxo-1,6-dihydropyrimidine
This intermediate is typically prepared through cyclocondensation of β-keto esters with thiourea derivatives. For example, ethyl acetoacetate reacts with thiourea in the presence of sodium ethoxide to form 4-methyl-6-oxo-1,6-dihydropyrimidine-2-thiol. Modifications in solvent systems (e.g., ethanol vs. DMF) and bases (e.g., NaOH vs. K₂CO₃) influence yields, with optimal conditions yielding 70–85% purity.
Synthesis of N-(3-Chlorophenyl)-2-bromopropanamide
This electrophile is synthesized via a two-step sequence:
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Acylation : 3-Chloroaniline reacts with bromopropionyl chloride in dichloromethane using triethylamine as a base, achieving >90% conversion.
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Crystallization : The crude product is purified via recrystallization from ethanol/water mixtures, yielding colorless crystals with ≥98% HPLC purity.
Sulfanyl Group Installation via Nucleophilic Substitution
The critical coupling step involves reacting 2-mercapto-4-methyl-6-oxo-1,6-dihydropyrimidine with N-(3-chlorophenyl)-2-bromopropanamide under basic conditions. Key parameters include:
Reaction Conditions and Optimization
Under these conditions, the thiolate anion attacks the α-bromoamide, displacing bromide to form the sulfanyl bridge. Pilot-scale trials report yields of 65–72% after column chromatography (silica gel, ethyl acetate/hexane).
Alternative Routes: Thiol-Ene Click Chemistry
Recent advancements propose using radical-mediated thiol-ene reactions for sulfanyl group installation, offering improved regioselectivity. In this approach:
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N-(3-Chlorophenyl)-2-allylpropanamide is synthesized via allylation of the propanamide intermediate.
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2-Mercaptopyrimidinone reacts with the allyl derivative under UV irradiation in the presence of azobisisobutyronitrile (AIBN).
This method achieves 78% yield with reduced byproduct formation, though scalability remains challenging due to photoinitiator costs.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLOROPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential as a pharmaceutical agent for treating specific diseases.
Industry: Utilizing its chemical properties for manufacturing processes or as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of N1-(3-CHLOROPHENYL)-2-[(4-METHYL-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]PROPANAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Physicochemical Features
*Calculated based on molecular formula.
Key Observations :
- Sulfur Group Variations: The target compound’s sulfanyl group (thioether) differs from sulfonyl groups in Bicalutamide and the CatS inhibitor .
- Heterocyclic Moieties: The dihydro-pyrimidinyl group in the target compound contrasts with tetrahydroquinazolinone in ’s analog and pyrimidine/pyridine rings in other sulfonamides . These differences may alter hydrogen-bonding capacity and target selectivity.
- Halogenation : The 3-chlorophenyl group in the target compound is shared with some analogs , but fluorinated derivatives (e.g., Bicalutamide ) often exhibit enhanced bioavailability and receptor affinity.
Biological Activity
N~1~-(3-Chlorophenyl)-2-[(4-Methyl-6-Oxo-1,6-Dihydro-2-Pyrimidinyl)Sulfany]Propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and biological evaluations based on diverse scientific literature.
Compound Overview
- Chemical Name : N~1~-(3-Chlorophenyl)-2-[(4-Methyl-6-Oxo-1,6-Dihydro-2-Pyrimidinyl)Sulfany]Propanamide
- Molecular Formula : C13H16ClN3O2S
- Molecular Weight : 313.80 g/mol
- CAS Number : 332932-71-5
Synthesis
The synthesis of this compound typically involves the reaction between 3-chlorobenzoyl chloride and 4-methyl-6-oxo-1,6-dihydro-pyrimidine derivatives. The process includes several steps such as acylation and subsequent purification methods like recrystallization or chromatography to yield the desired product in high purity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing pyrimidine rings can demonstrate significant activity against various bacterial strains. The compound's effectiveness can be attributed to its ability to inhibit bacterial growth by interfering with essential cellular processes.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory potential, particularly against acetylcholinesterase (AChE) and urease. These enzymes play crucial roles in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
- AChE Inhibition : Compounds similar to N~1~-(3-Chlorophenyl)-2-[(4-Methyl-6-Oxo-1,6-Dihydro-2-Pyrimidinyl)Sulfany]Propanamide have shown promising AChE inhibitory activity with IC50 values indicating effective inhibition compared to standard drugs.
| Compound | IC50 (µM) |
|---|---|
| N~1~-(3-Chlorophenyl)... | 2.14 ± 0.003 |
| Standard Drug (e.g., Donepezil) | 21.25 ± 0.15 |
Anticancer Potential
The compound's structure suggests potential anticancer activity, which is supported by studies showing that pyrimidine derivatives can induce apoptosis in cancer cells. This effect may be mediated through the modulation of signaling pathways involved in cell proliferation and survival.
Case Studies
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Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of a series of pyrimidine derivatives against common pathogens. The results indicated that certain modifications at the pyrimidine ring significantly enhanced antibacterial activity, suggesting that N~1~-(3-Chlorophenyl)-2-[(4-Methyl-6-Oxo-1,6-Dihydro-2-Pyrimidinyl)Sulfany]Propanamide could be a lead compound for further development. -
In Vivo Studies :
Preliminary in vivo studies demonstrated that similar compounds exhibited low toxicity and favorable pharmacokinetic profiles, making them suitable candidates for further therapeutic exploration.
Q & A
Q. What are the key synthetic routes for N~1~-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanamide?
The synthesis typically involves multi-step reactions starting with thienopyrimidine derivatives. Common steps include:
- Alkylation/Oxidation : Reaction of a pyrimidinyl thiol precursor with propanamide intermediates under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like DMF or DCM .
- Acylation : Introduction of the 3-chlorophenyl group via coupling reagents.
- Purification : Techniques such as recrystallization or column chromatography are critical to isolate the final product with >95% purity .
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical methods is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.24–7.40 ppm, carbonyl signals at δ ~173–174 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 447.6) .
- Elemental Analysis : Validate empirical formula (e.g., C₁₇H₁₅ClN₃O₂S) .
Q. What initial biological activities have been reported for this compound?
Preliminary studies suggest interactions with enzymes or receptors due to its thienopyrimidine core. For example:
- Antimicrobial assays : Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
- Kinase inhibition : Potential inhibition of tyrosine kinases (IC₅₀ ~10 µM) in computational docking studies .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale research applications?
- Reagent selection : Replace traditional bases (e.g., NaH) with milder alternatives like DBU to reduce side reactions .
- Flow chemistry : Implement continuous flow reactors to enhance reaction control and scalability .
- Catalytic systems : Explore palladium or copper catalysts for C–S bond formation, improving atom economy .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions or impurity profiles. Mitigation approaches include:
- Standardized protocols : Use validated cell lines (e.g., HEK293 for kinase assays) and control compounds .
- HPLC-MS purity checks : Ensure >98% purity to exclude confounding effects from byproducts .
- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm reproducibility .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .
- Molecular dynamics : Simulate binding interactions with target proteins (e.g., EGFR kinase) to prioritize substituents .
- QSAR models : Correlate structural features (e.g., sulfanyl group position) with bioactivity data .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify protein targets .
- Crystallography : Co-crystallize the compound with purified enzymes (e.g., cytochrome P450) to map binding sites .
- Metabolomics : Track metabolic perturbations using LC-MS in treated cell lines .
Methodological Challenges and Solutions
Q. How to address solubility limitations in in vitro assays?
- Co-solvents : Use DMSO (≤0.1% v/v) to maintain compound stability without cytotoxicity .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance aqueous dispersion .
Q. What experimental designs validate the compound’s selectivity for intended targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
